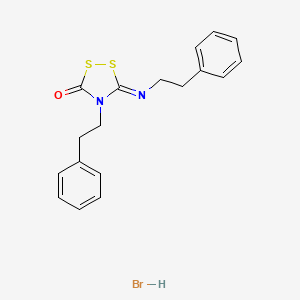
6-chloro-7H-purine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-7H-purine-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities This compound features a purine ring system substituted with a chlorine atom at the 6-position and a sulfonamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7H-purine-2-sulfonamide typically involves the reaction of 6-chloropurine with a sulfonamide derivative. One common method is the reaction of 6-chloro-4,5-dihydro-7H-purine with a sulfamide derivative under suitable conditions to yield the desired compound . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7H-purine-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can undergo palladium-catalyzed cross-coupling reactions to form arylated or alkylated products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents for oxidation reactions.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-amino-7H-purine-2-sulfonamide derivatives, while cross-coupling reactions can produce arylated or alkylated purine derivatives .
Scientific Research Applications
6-chloro-7H-purine-2-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-chloro-7H-purine-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically exert their effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition disrupts the production of folic acid, leading to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-chloro-7H-purine-2-sulfonamide include:
6-chloropurine: A related compound with a chlorine atom at the 6-position but lacking the sulfonamide group.
6-amino-7H-purine-2-sulfonamide: A derivative formed by substitution of the chlorine atom with an amino group.
6-chloro-9H-purine: Another related compound with a chlorine atom at the 6-position and different substitution patterns.
Uniqueness
The uniqueness of this compound lies in its combination of a purine ring system with both a chlorine atom and a sulfonamide group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Properties
CAS No. |
89284-35-5 |
|---|---|
Molecular Formula |
C5H4ClN5O2S |
Molecular Weight |
233.64 g/mol |
IUPAC Name |
6-chloro-7H-purine-2-sulfonamide |
InChI |
InChI=1S/C5H4ClN5O2S/c6-3-2-4(9-1-8-2)11-5(10-3)14(7,12)13/h1H,(H2,7,12,13)(H,8,9,10,11) |
InChI Key |
HEPMUCBLJUYXSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Dimethylamino)propyl]-1,1-dimethyl-3-phenylpiperidin-1-ium iodide](/img/structure/B14004648.png)

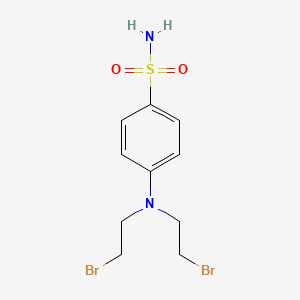
![4-Methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine](/img/structure/B14004659.png)
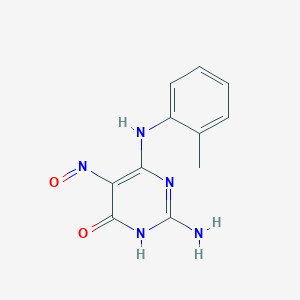
![6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one](/img/structure/B14004665.png)
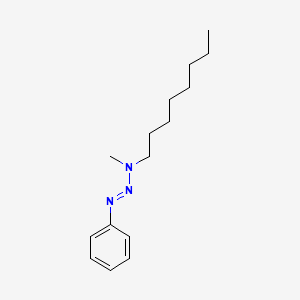
![2-chloro-N-(2-chloroethyl)-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B14004676.png)
![Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]-](/img/structure/B14004680.png)
![2-(6-Chloro-4-methylsulfanylimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004710.png)
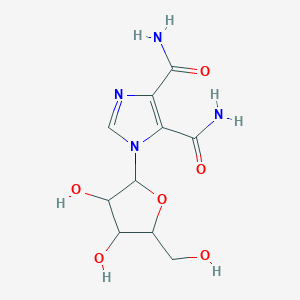
![3-Hydroxy-2-[(3-phenyl-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoic acid](/img/structure/B14004717.png)

